4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - 298230-86-1

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Catalog Number: EVT-1378083
CAS Number: 298230-86-1
Molecular Formula: C21H24N2OS
Molecular Weight: 352.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as CID 2886111, is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] PAMs enhance the activity of a receptor without directly activating it. CID 2886111 is a crucial tool in scientific research for studying the dopamine D1 receptor and its role in various physiological processes. []

Mechanism of Action

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exerts its effects by acting as a positive allosteric modulator of the dopamine D1 receptor. [] It binds to an allosteric site on the receptor, which is distinct from the dopamine binding site. [] This binding enhances the receptor's affinity for dopamine and amplifies the downstream signaling pathways activated upon dopamine binding. [] Notably, CID 2886111 does not activate the D1 receptor in the absence of dopamine. []

Applications
  • Investigating the Role of the Dopamine D1 Receptor: CID 2886111 is a valuable tool for studying the dopamine D1 receptor's function and signaling pathways. [] By selectively modulating D1 receptor activity, researchers can gain insights into its involvement in various physiological processes. []

  • Differentiating Allosteric Binding Sites: Research shows that CID 2886111 and another D1 PAM, DETQ, bind to distinct allosteric sites on the dopamine D1 receptor. [] This difference is evidenced by the lack of impact of mutations affecting DETQ potency on CID 2886111 activity. []

  • Exploring Synergistic Effects of PAMs: Studies have demonstrated that combining CID 2886111 with DETQ results in a supra-additive response in the absence of dopamine. [] This finding suggests that both PAMs can simultaneously bind to the D1 receptor, potentially leading to enhanced therapeutic effects. []

N-(6-tert-Butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide (CID 2886111)

  • Compound Description: CID 2886111 is a positive allosteric modulator (PAM) of the dopamine D1 receptor. Unlike DETQ (discussed below), this compound binds to a distinct allosteric site on the D1 receptor. Research shows that CID 2886111 can elicit a supra-additive response when combined with DETQ, even in the absence of dopamine []. This suggests that both PAMs can bind to the D1 receptor simultaneously.

2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

  • Compound Description: DETQ is another positive allosteric modulator (PAM) of the dopamine D1 receptor. Research has identified the binding site for DETQ on the D1 receptor and found it to be distinct from the binding site of CID 2886111 []. DETQ exerts its potentiating effects on the D1 receptor by binding to a cleft formed by intracellular loop 2 (IC2) and adjacent portions of transmembrane helices 3 and 4 (TM3 and TM4) [].

Properties

CAS Number

298230-86-1

Product Name

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

IUPAC Name

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Molecular Formula

C21H24N2OS

Molecular Weight

352.5g/mol

InChI

InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,23,24)

InChI Key

ZKWDKRJPRWGQIC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.